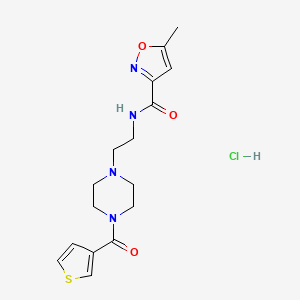

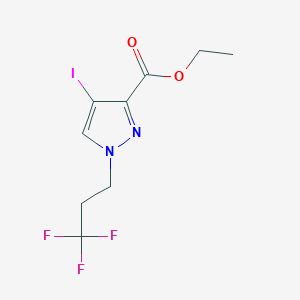

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains an ethyl group, a chloromethyl group, and a thiadiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 3-(chloromethyl)benzoate are synthesized through various methods . For instance, chloromethyl methyl ether (CMME) is used as an alkylating agent in organic synthesis .Chemical Reactions Analysis

Ethers, a class of compounds to which this compound likely belongs, are known to undergo cleavage of the C–O bond when treated with strong acids . The exact reactions this compound undergoes would depend on its specific structure.Scientific Research Applications

Chemical Reactions and Synthesis Processes

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is involved in various chemical reactions and synthesis processes. For example, its reaction with thiourea in dimethylformamide involves an ANRORC rearrangement, leading to the formation of specific formamides (Ledenyova et al., 2018). Additionally, it undergoes unexpected reactions like ring enlargement when reduced with specific agents, such as samarium/iodine (Miyawaki et al., 2004).

Synthesis of Hybrid Molecules

This compound plays a role in synthesizing hybrid molecules containing various acid moieties. These compounds demonstrate biological activities such as antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Auxin Activities and Biological Impact

This compound is utilized in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Some synthesized compounds exhibit auxin activities and have shown effects on wheat gemma (Yue et al., 2010).

Use as a Building Block in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of biologically relevant molecules (Jakopin, 2018).

Synthesis of Carbamates and Other Derivatives

It is used in the efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, showcasing the versatility of this compound in creating various chemical structures (Lan-qin & Xi-cun, 2004).

Synthesis of Fungicidal Compounds

This compound is also used in the synthesis of fungicidal compounds against major plant diseases, demonstrating its potential in agricultural applications (Chen et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKAALCBLVOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)